molecular formula C6H12O5 B043424 2,5-Anhydro-D-mannitol CAS No. 41107-82-8

2,5-Anhydro-D-mannitol

Cat. No. B043424
CAS RN: 41107-82-8
M. Wt: 164.16 g/mol
InChI Key: MCHWWJLLPNDHGL-KVTDHHQDSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-Anhydro-D-mannitol involves the dehydration of D-mannitol. This process yields a specific product due to the symmetrical nature of D-mannitol. The dehydration is typically acid-catalyzed and can lead to various derivatives useful in further synthetic applications, such as in the synthesis of C-nucleosides (Siqueira, Nazarenko, & Doboszewski, 2013).

Molecular Structure Analysis

The molecular structure of 2,5-Anhydro-D-mannitol derivatives has been elucidated through various analyses, including X-ray crystallography. These studies reveal the conformational details and symmetry of the compound, providing insights into its reactivity and interactions with other molecules (Voll, Nguyen, Fronczek, & Younathan, 1993).

Chemical Reactions and Properties

2,5-Anhydro-D-mannitol participates in various chemical reactions, including those leading to the synthesis of complex molecules such as hydroxymethyl-branched isonucleosides. Its reactivity is explored in the context of constructing molecules with specific chirality and functional groups, which are critical in medicinal chemistry and other applications (Lei, Min, & Zhang, 2000).

Physical Properties Analysis

The physical properties of 2,5-Anhydro-D-mannitol, such as its crystalline structure and solubility, are significant for its practical applications. These properties are influenced by the specific derivatives and the conditions under which the compound is synthesized and used (Voll et al., 1993).

Chemical Properties Analysis

The chemical properties, including the reactivity and stability of 2,5-Anhydro-D-mannitol, are essential for understanding its behavior in various chemical environments. These properties are determined by the functional groups present and the overall molecular structure, which dictate the compound's role in synthesis reactions and its interaction with other chemical entities (Lei et al., 2000).

Scientific Research Applications

  • Gluconeogenesis and Glycogenolysis Inhibition : 2,5-Anhydro-D-mannitol inhibits gluconeogenesis in rat hepatocytes, impacting glucose synthesis by increasing the pyruvate/phosphoenolpyruvate ratio and altering adenine nucleotide concentrations (Stevens, Covey, & Dills, 1985). It also inhibits glycogenolysis and glucose production in rat hepatocytes, suggesting potential as a model for hereditary fructose intolerance and a hypoglycemic agent (Stevens & Dills, 1984).

  • Impact on Food Intake and Metabolism : 2,5-Anhydro-D-mannitol has been shown to increase food intake in nondeprived rats, alter metabolic variables, and stimulate greater food intake than vehicle injections without affecting total metabolic rate (Park et al., 1995). It elicits feeding behavior by trapping hepatic phosphate and decreasing ATP in the liver, signaling the initiation of eating behavior (Rawson et al., 1994).

  • Calcium Levels in Hepatocytes : This compound increases intracellular calcium in hepatocytes, suggesting that hepatic energy status may be conveyed to the nervous system through calcium-mediated secretion events (Rawson, Ji, & Friedman, 2003).

  • Synthesis Applications : 2,5-Anhydro-D-mannitol has been used as a building block in the synthesis of various compounds. For instance, dehydration of D-mannitol yields 2,5-anhydro-D-glucitol 2, useful for C-nucleoside synthesis (de Siqueira, Nazarenko, & Doboszewski, 2013). Additionally, stereospecific synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol and arylamino derivatives has been developed, showing enhanced affinity for the Trypanosoma brucei hexose transporter (Claustre et al., 1999).

  • Crystal Structure Analysis : The crystal structure of 2,5-anhydro-D-mannitol has been determined, revealing a strong inter-molecular hydrogen-bonding network between hydroxyl groups, which is important for understanding its chemical properties and interactions (Watkins et al., 1986).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 2,5-Anhydro-D-mannitol . Personal protective equipment and chemical impermeable gloves are recommended .

Future Directions

While specific future directions for 2,5-Anhydro-D-mannitol research are not mentioned in the retrieved papers, its potential applications in regulating eating behavior and inhibiting glucose uptake and utilization suggest areas for further exploration .

properties

IUPAC Name

(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHWWJLLPNDHGL-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Anhydro-D-mannitol

CAS RN

41107-82-8
Record name 2,5-Anhydro-D-mannitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41107-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Anhydromannitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041107828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-anhydro-D-mannitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,5-ANHYDRO-D-MANNITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5DLZ1WC4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,070
Citations
J Kuszmann, G Medgyes, S Boros - Carbohydrate research, 2005 - Elsevier
2,5-Anhydro-3-O-β-d-glucopyranosyl-; -3-O-α-l-idopyranosyl-; -3-O-α-d-arabinopyranosyl-; -3-O-α-l-arabinopyranosyl-; -3-O-β-d-maltopyranosyl-; -3-O-β-d-gentiobiopyranosyl-; -1,6-di-O…
Number of citations: 10 www.sciencedirect.com
PT Riquelme, ME Wernette-Hammond… - Proceedings of the …, 1983 - National Acad Sciences
In hepatocytes isolated from fasted rats, 2,5-anhydromannitol inhibits gluconeogenesis from lactate plus pyruvate and from substrates that enter the gluconeogenic pathway as triose …
Number of citations: 49 www.pnas.org
RL Hanson, RS Ho, JJ Wiseberg, R Simpson… - Journal of Biological …, 1984 - ASBMB
2,5-Anhydro-D-mannitol (100 to 200 mg/kg) decreased blood glucose by 17 to 58% in fasting mice, rats, streptozotocin-diabetic mice, and genetically diabetic db/db mice. Serum lactate …
Number of citations: 56 www.jbc.org
MG Tordoff, N Rawson… - American Journal of …, 1991 - journals.physiology.org
We determined the site at which the fructose analogue 2,5-anhydro-D-mannitol (2,5-AM) acts to increase food intake in rats. Rats began eating sooner and ate more food during hepatic …
Number of citations: 94 journals.physiology.org
MG Tordoff, R Rafka, MJ DiNovi… - American Journal of …, 1988 - journals.physiology.org
We examined the effects on food intake and plasma fuels of 2,5-anhydro-D-mannitol (2,5-AM; 2-deoxy-D-fructose), a fructose analogue that inhibits hepatocyte gluconeogenesis and …
Number of citations: 53 journals.physiology.org
PT Riquelme, ME Wernette-Hammond… - Journal of Biological …, 1984 - Elsevier
Isolated rat hepatocytes convert 2,5-anhydromannitol to 2,5-anhydromannitol-1-P and 2,5-anhydromannitol-1,6-P2. Cellular concentrations of the monophosphate and bisphosphate …
Number of citations: 57 www.sciencedirect.com
S Ritter, TT Dinh, MI Friedman - Brain research, 1994 - Elsevier
The antimetabolic fructose analogue, 2, 5-anhydro-d-mannitol (2, 5-AM), stimulates feeding. Selective hepatic branch vagotomy has been shown to block feeding induced by low 2, 5-…
Number of citations: 100 www.sciencedirect.com
NE Rawson, H Blum, MD Osbakken… - American Journal of …, 1994 - journals.physiology.org
The mechanism by which the fructose analogue 2,5-anhydro-D-mannitol (2,5-AM) elicits feeding behavior was investigated by studying its metabolism and biochemical effects in liver. …
Number of citations: 77 journals.physiology.org
N Rana, MA Aziz, AK Oraby, M Wuest, J Dufour… - Pharmaceutics, 2022 - mdpi.com
Deregulation and changes in energy metabolism are emergent and important biomarkers of cancer cells. The uptake of hexoses in cancer cells is mediated by a family of facilitative …
Number of citations: 6 www.mdpi.com
CC Horn, MI Friedman - Brain research, 1998 - Elsevier
Injection of the fructose analogue, 2,5-anhydro-d-mannitol (2,5-AM), stimulates eating behavior in rats. Previous studies have shown that administration of 2,5-AM in doses that elicit …
Number of citations: 31 www.sciencedirect.com

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